2'-(Trifluoromethoxy)phenacyl chloride
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Overview
Description
2’-(Trifluoromethoxy)phenacyl chloride is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenacyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Trifluoromethoxy)phenacyl chloride typically involves the introduction of a trifluoromethoxy group into a phenacyl chloride framework. One common method involves the reaction of a phenacyl chloride precursor with a trifluoromethoxylating reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as acetonitrile .
Industrial Production Methods
Industrial production of 2’-(Trifluoromethoxy)phenacyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of more efficient trifluoromethoxylating reagents has facilitated the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2’-(Trifluoromethoxy)phenacyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the phenacyl chloride moiety can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction: Reduction reactions can convert the phenacyl chloride moiety into alcohols or other reduced forms.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include substituted phenacyl derivatives, ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-(Trifluoromethoxy)phenacyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-(Trifluoromethoxy)phenacyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to target molecules. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
2’-(Trifluoromethyl)phenacyl chloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2’-(Methoxy)phenacyl chloride: Contains a methoxy group instead of a trifluoromethoxy group.
2’-(Fluoromethoxy)phenacyl chloride: Features a fluoromethoxy group in place of the trifluoromethoxy group.
Uniqueness
2’-(Trifluoromethoxy)phenacyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s lipophilicity, stability, and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C9H6ClF3O2 |
---|---|
Molecular Weight |
238.59 g/mol |
IUPAC Name |
2-chloro-1-[2-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6ClF3O2/c10-5-7(14)6-3-1-2-4-8(6)15-9(11,12)13/h1-4H,5H2 |
InChI Key |
KNBQUGSLKDRJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)OC(F)(F)F |
Origin of Product |
United States |
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